2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves several steps. One common method includes the reaction of 2-methoxyphenol with 5,6,7,8-tetrahydronaphthalen-1-ylamine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol can be compared with other similar compounds, such as:
2-Methoxyphenol: A simpler compound with similar functional groups but lacking the tetrahydronaphthalen-1-ylamino moiety.
5,6,7,8-Tetrahydronaphthalen-1-ylamine: Another related compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol, a Schiff base compound, has garnered attention due to its unique structural properties and potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-methoxy-6-formylphenol and 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions to facilitate the formation of the imine bond. The product is then purified through recrystallization or chromatography techniques .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
Human liver cancer | <100 |
Human melanoma | <50 |
Breast cancer | <75 |
These findings suggest that the compound's structure plays a crucial role in its ability to interact with cellular targets and inhibit tumor growth .
The mechanism by which this compound exerts its biological effects primarily involves:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of Schiff bases like this compound. Studies have demonstrated that modifications in the phenolic and tetrahydronaphthalenyl moieties can significantly affect potency and selectivity against cancer cells.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methoxy-6-(phenylimino)methylphenol | Contains a phenyl group | Moderate anticancer activity |
2-Methoxy-6-(4-methylphenylimino)methylphenol | Contains a 4-methylphenyl group | Increased potency against certain cancers |
2-Methoxy-6-(5,6-dihydrobenzo[b]thiophenylimino)methylphenol | Different heterocyclic moiety | Enhanced enzyme inhibition |
This table illustrates how structural variations influence biological outcomes .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antibacterial Activity : In addition to anticancer properties, studies have indicated that this compound also exhibits antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Fluorescent Probes : The unique structural features allow it to function as a fluorescent probe for biomolecules such as proteins and nucleic acids. This application is particularly useful in proteomics research for tracking molecular interactions .
Properties
IUPAC Name |
2-methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-11-5-8-14(18(17)20)12-19-16-10-4-7-13-6-2-3-9-15(13)16/h4-5,7-8,10-11,19-20H,2-3,6,9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCSTJKYCDTMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC3=C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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